6-[(Piperazin-1-yl)carbonyl]-1h-indole
Overview
Description
“6-[(Piperazin-1-yl)carbonyl]-1H-indole” is a chemical compound with the CAS Number: 633322-11-9 . It has a molecular weight of 229.28 and its IUPAC name is 6-(1-piperazinylcarbonyl)-1H-indole .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H15N3O . The InChI code for this compound is 1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-2-1-10-3-4-15-12(10)9-11/h1-4,9,14-15H,5-8H2 .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 173-176 degrees Celsius . Its molecular weight is 229.28 .Scientific Research Applications
Piperazine Derivatives in Drug Design
Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules. This versatility makes piperazine a valuable entity in the rational design of drugs, encouraging further investigations into its pharmacophore for various diseases (Rathi et al., 2016).
Indole Synthesis and Applications
The indole structure is foundational to many bioactive compounds, inspiring new methodologies for indole synthesis. Indole and its derivatives are crucial in synthetic and pharmaceutical chemistry, given their affinity to bind with biological targets. This review underlines the importance of indole in the development of bioactive molecules, suggesting a need for ongoing research in indole synthesis for therapeutic applications (Taber & Tirunahari, 2011).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, due to its versatility, has been explored for its potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules are discussed, highlighting the role of piperazine as a crucial building block in developing anti-mycobacterial agents (Girase et al., 2020).
Biological Potentials of Piperazines
Piperazines and their derivatives have shown significant biological and pharmacological properties, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. These findings underscore the potential of piperazine modifications in enhancing efficacy, potency, and reducing toxicity, thereby underscoring the importance of piperazine in medicinal chemistry (Verma & Kumar, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 6-[(Piperazin-1-yl)carbonyl]-1h-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound impacts multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound exerts diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-[(Piperazin-1-yl)carbonyl]-1H-indole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase (AChE), where it acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition . This interaction suggests that this compound can modulate the activity of AChE, which is crucial for neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AChE can alter neurotransmitter levels, impacting neuronal signaling and potentially affecting cognitive functions . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of AChE involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thus enhancing cholinergic signaling . This mechanism of action highlights the compound’s potential as a modulator of neurotransmission and its relevance in neurological research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound may lead to alterations in cell signaling and metabolism, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmission and cognitive function. At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and disruptions in metabolic processes . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes . Identifying the specific enzymes and pathways involved in its metabolism is essential for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its interactions with biomolecules and its overall efficacy
Properties
IUPAC Name |
1H-indol-6-yl(piperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-2-1-10-3-4-15-12(10)9-11/h1-4,9,14-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKDEZHNHRTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375465 | |
Record name | 6-[(piperazin-1-yl)carbonyl]-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633322-11-9 | |
Record name | 6-[(piperazin-1-yl)carbonyl]-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(Piperazin-1-yl)carbonyl]-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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